N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine
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Overview
Description
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine is a complex organic compound that features a unique structure combining a cyclododecane ring with an oxadiazole moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3,4-dimethoxybenzohydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
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Attachment of the Cyclododecane Ring: : The cyclododecane ring can be introduced through a nucleophilic substitution reaction. The oxadiazole intermediate can be reacted with cyclododecylamine in the presence of a suitable base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can occur at the oxadiazole ring or the amine group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amine group. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Formation of alcohols or amines from the oxadiazole ring or amine group.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent targeting specific biological pathways.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine involves its interaction with specific molecular targets. The oxadiazole ring and the dimethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The cyclododecane ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexylamine
- N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclooctylamine
Uniqueness
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine is unique due to the presence of the cyclododecane ring, which provides enhanced stability and reactivity compared to its smaller ring analogs. The combination of the oxadiazole ring and the dimethoxyphenyl group also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H35N3O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclododecanamine |
InChI |
InChI=1S/C23H35N3O3/c1-27-20-15-14-18(16-21(20)28-2)23-25-22(29-26-23)17-24-19-12-10-8-6-4-3-5-7-9-11-13-19/h14-16,19,24H,3-13,17H2,1-2H3 |
InChI Key |
XNOXMONNAIOGMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC3CCCCCCCCCCC3)OC |
Origin of Product |
United States |
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